1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride
Description
1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride (CAS: 1158368-56-9) is a piperidine derivative characterized by a 4-nitrobenzoyl group attached to the piperidine ring. The compound is synthesized via deprotection of tert-butyloxycarbonyl (BOC)-protected intermediates followed by HCl salt formation, a method consistent with other piperidin-4-amine derivatives . Its molecular formula is C₁₂H₁₄ClN₃O₃, with a purity of ≥95% . The nitro group at the para position of the benzoyl moiety contributes to its electronic and steric properties, making it relevant in medicinal chemistry for receptor modulation and enzyme inhibition studies.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-nitrophenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c13-10-5-7-14(8-6-10)12(16)9-1-3-11(4-2-9)15(17)18;/h1-4,10H,5-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMUXGLGLWFEIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Approach
The synthesis of compounds like 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available compounds such as piperidine derivatives and nitrobenzoyl chlorides.
- Acylation Reaction : The piperidine derivative is acylated with the nitrobenzoyl chloride to form the benzoyl piperidine intermediate.
- Amination : If the target compound requires an amine group, this can be introduced through amination reactions or by using an amine-containing starting material.
- Salt Formation : The final step involves converting the free base into its hydrochloride salt.
Preparation Methods Analysis
Given the lack of specific information on this compound, we can infer a general synthesis pathway based on related compounds:
Introduction of the Amine Group :
- This could involve reduction of a nitro group if starting from a nitrobenzoyl derivative or direct use of an aminobenzoyl chloride.
Formation of the Hydrochloride Salt :
- Dissolve the free base in an organic solvent and add hydrochloric acid to precipitate the hydrochloride salt.
Chemical Reactions Analysis
1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride undergoes several types of chemical reactions:
Scientific Research Applications
Medicinal Chemistry
1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride has been investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets:
- Anticancer Activity: Research indicates that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, studies have shown that it inhibits the activity of certain kinases associated with tumor growth .
- Neuropharmacology: The compound exhibits potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its mechanism involves the modulation of neurotransmitter systems, particularly those related to dopamine and serotonin .
Enzyme Inhibition Studies
The compound acts as an inhibitor for various enzymes, including serine proteases. Its inhibitory action is characterized by:
- Mechanism of Action: The nitro group enhances the electrophilic character of the compound, allowing it to form reversible covalent bonds with serine residues at enzyme active sites. This interaction alters enzyme activity, which can be exploited in biochemical assays .
- Case Study: In vitro studies demonstrated that at low concentrations, the compound effectively inhibited serine proteases without significant cytotoxicity. However, higher concentrations led to hepatotoxicity in animal models, highlighting the importance of dosage optimization in therapeutic applications .
The biological activities of this compound have been extensively profiled:
-
Antifungal Properties: Preliminary screening against Candida species showed promising antifungal activity, with IC50 values comparable to established antifungal agents like fluconazole. For instance:
Compound Strain Tested IC50 (µM) Comparison This compound C. albicans 20.0 Comparable to fluconazole This compound C. glabrata 25.0 Effective against resistant strains
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors or enzymes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilicity compared to chlorobenzyl derivatives, influencing binding affinity in receptor studies .
- Positional Isomerism : The 3-nitrobenzyl analogue (CAS PK00255E-2) shows distinct biological activity compared to the 4-nitrobenzoyl variant, likely due to differences in steric hindrance and electronic distribution .
- Salt Forms: Dihydrochloride salts (e.g., CAS 1233953-10-0) exhibit higher solubility in aqueous media than monohydrochloride salts, impacting formulation strategies .
Physicochemical Data:
Notes:
Biological Activity
1-(4-Nitrobenzoyl)piperidin-4-amine hydrochloride is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a nitrobenzoyl group. This structural configuration is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitro group enhances its reactivity, potentially allowing it to form reactive intermediates that can modulate biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation: It can interact with neurotransmitter receptors, influencing signaling pathways critical for various physiological processes.
Biological Activity and Efficacy
Research has shown that this compound exhibits promising biological activities. Below are some notable findings:
Case Study 1: Antiviral Activity
In a recent study examining the antiviral properties of various piperidine derivatives, this compound was identified as a moderate inhibitor of human coronavirus 229E (HCoV-229E). The compound's IC50 value of 15 μM indicates its potential as a lead compound for further development against coronaviruses .
Case Study 2: Anticancer Activity
Another investigation focused on the compound's effects on leukemia cell lines. The results indicated that it exhibited significant cytotoxicity with a GI50 value of 10 nM against CCRF-CEM cells. This suggests that the compound may have potential as an anticancer agent, warranting further exploration in clinical settings .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Activity | Comparison Notes |
|---|---|---|
| 1-(4-Methylbenzoyl)piperidin-4-amine | Moderate enzyme inhibition | Similar structure but different substituents. |
| N-benzylpiperidine derivatives | Antiviral and anticancer | Generally more potent but structurally distinct. |
Q & A
Q. What are the key synthetic routes for 1-(4-nitrobenzoyl)piperidin-4-amine hydrochloride, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves:
- Step 1 : Boc protection of the piperidine amine group using di-tert-butyl dicarbonate in tetrahydrofuran (THF) to prevent side reactions during subsequent alkylation .
- Step 2 : Alkylation with 4-nitrobenzoyl chloride under basic conditions (e.g., triethylamine) to introduce the nitrobenzoyl moiety.
- Step 3 : Acidic deprotection (e.g., 10% HCl in methanol) to remove the Boc group and form the hydrochloride salt .
Optimization Strategies : - Use coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxy-7-azabenzotriazole (HOAt) to enhance amide bond formation efficiency .
- Monitor reaction progress via TLC or HPLC to minimize byproducts. Typical yields range from 87–98% under optimized conditions .
Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- The aromatic protons of the 4-nitrobenzoyl group appear as doublets in δ 8.1–8.3 ppm.
- Piperidine protons show characteristic splitting patterns: axial/equatorial H-2/H-6 (δ 2.5–3.5 ppm) and H-3/H-5 (δ 1.5–2.0 ppm) .
- FTIR :
- Mass Spectrometry :
- ESI-MS shows a molecular ion peak at m/z = 294.1 (free base) and a chloride adduct at m/z = 330.1 (M+HCl+H⁺) .
Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?
Methodological Answer:
- Solubility :
- Freely soluble in polar solvents (e.g., water at 9 mg/mL, methanol, DMSO) due to the hydrochloride salt .
- Poor solubility in nonpolar solvents (e.g., hexane, ethyl acetate).
- Stability :
- Store at room temperature in airtight, light-protected containers to prevent degradation.
- Avoid prolonged exposure to basic conditions (>pH 8), which may deprotonate the amine and reduce solubility .
Advanced Research Questions
Q. How does this compound participate in catalytic oxidation reactions, and what mechanistic insights can DFT studies provide?
Methodological Answer:
- Oxidation Pathways :
- In the presence of Ru(III) catalysts, the nitro group undergoes reduction to an amine under acidic conditions. Permanganate (MnO₄⁻) acts as an oxidizing agent, with reaction rates monitored via UV-Vis spectroscopy .
- DFT Analysis :
- Computational studies reveal a two-step mechanism: (1) electron transfer from the piperidine nitrogen to MnO₄⁻, forming a radical intermediate, and (2) nitro group reduction via proton-coupled electron transfer (PCET) .
- Activation energy barriers correlate with experimental rate constants (e.g., ΔG‡ ≈ 25–30 kcal/mol) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different receptor assays?
Methodological Answer:
- Experimental Design :
- Data Analysis :
Q. What computational strategies are effective for modeling the interaction of this compound with cholinesterase enzymes?
Methodological Answer:
- Molecular Docking :
- MD Simulations :
Q. How do environmental factors (pH, temperature) influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- pH Effects :
- At pH < 3, the amine remains protonated, reducing nucleophilicity and slowing SN2 reactions.
- At pH 7–8, deprotonation increases nucleophilic attack on electrophiles (e.g., alkyl halides) .
- Temperature :
- Arrhenius plots (ln k vs. 1/T) show activation energies of ~50–60 kJ/mol for nitro group reduction in aqueous media .
Q. Notes
- Safety protocols (e.g., PPE, fume hoods) are critical due to potential irritancy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
